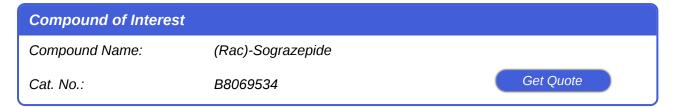


Application Notes and Protocols for In Vivo Dissolution of (Rac)-Sograzepide

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These application notes provide detailed protocols for the dissolution of **(Rac)-Sograzepide** (also known as Netazepide) for in vivo research applications. The following information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

(Rac)-Sograzepide is a potent and selective gastrin/cholecystokinin B (CCK-B) receptor antagonist.[1][2] It is a solid, white to off-white powder with a molecular weight of 498.58 g/mol . [2][3]

Data Presentation: Solubility

(Rac)-Sograzepide exhibits varying solubility depending on the solvent or vehicle used. The following tables summarize its solubility in common laboratory solvents and established in vivo formulations.

Table 1: Solubility in Organic Solvents

Solvent	Concentration	Method
DMSO	80 mg/mL (160.46 mM)	Sonication is recommended[4]
DMSO	125 mg/mL (250.71 mM)	Ultrasonic assistance is needed[2][3]



Table 2: Solubility in Pre-clinical In Vivo Formulations

Formulation	Achievable Concentration	Method
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	3.3 mg/mL (6.62 mM)	Sonication is recommended[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	≥ 2.08 mg/mL (4.17 mM)	Sequential solvent addition[5]
10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (4.17 mM)	Sequential solvent addition[5]
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL (4.17 mM)	Sequential solvent addition[5]

Experimental Protocols

Below are detailed protocols for preparing **(Rac)-Sograzepide** solutions for in vivo administration. It is crucial to prepare these formulations fresh for immediate use.[4]

Protocol 1: Standard Vehicle Formulation (Aqueous-Based)

This protocol is suitable for parenteral (e.g., intravenous, subcutaneous) and oral administration routes.

Materials:

- (Rac)-Sograzepide powder
- · Dimethyl sulfoxide (DMSO), sterile
- PEG300, sterile
- Tween 80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes



- Vortex mixer
- Sonicator (water bath or probe)

Procedure:

- Weighing: Accurately weigh the required amount of (Rac)-Sograzepide powder in a sterile conical tube.
- Initial Dissolution in DMSO: Add 10% of the final desired volume as DMSO to the powder.
 Vortex thoroughly. If needed, sonicate the mixture in a water bath until the solid is completely dissolved.
- Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.
- Addition of Tween 80: Add 5% of the final volume as Tween 80. Vortex again to ensure complete mixing. The solution should remain clear.
- Final Dilution with Saline: Add the remaining 45% of the final volume as sterile saline. Vortex one final time.
- Final Check: Inspect the final solution for any precipitation. If precipitation occurs, gentle
 warming and/or sonication can be used to aid dissolution.[5] The final solution should be
 clear.
- Administration: Use the prepared formulation immediately for the in vivo study.

Protocol 2: Corn Oil-Based Formulation

This protocol is suitable for oral or subcutaneous administration where a lipid-based vehicle is preferred.

Materials:

- (Rac)-Sograzepide powder
- Dimethyl sulfoxide (DMSO), sterile



- · Corn Oil, sterile
- Sterile conical tubes
- Vortex mixer
- Sonicator (water bath or probe)

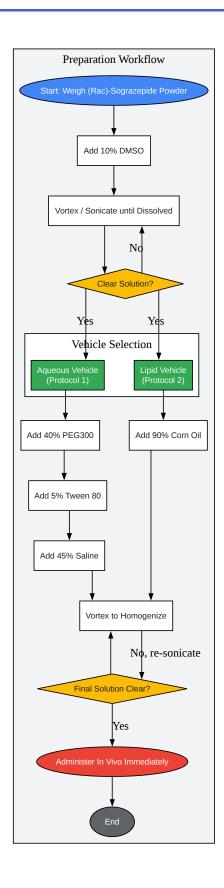
Procedure:

- Weighing: Weigh the necessary amount of (Rac)-Sograzepide powder and place it in a sterile conical tube.
- Initial Dissolution in DMSO: Add 10% of the final desired volume as DMSO. Vortex and sonicate until the powder is fully dissolved, resulting in a clear stock solution.
- Final Dilution with Corn Oil: Sequentially add the remaining 90% of the final volume as sterile corn oil. Vortex thoroughly after each addition to maintain a homogenous mixture.
- Final Check: Ensure the final solution is clear and free of precipitates.[5]
- Administration: Administer the formulation to the animals immediately after preparation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical steps for preparing **(Rac)-Sograzepide** formulations.





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